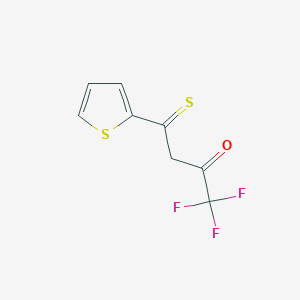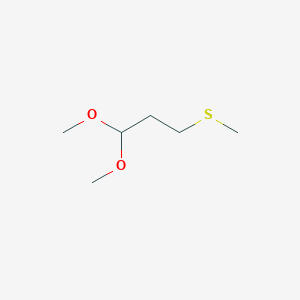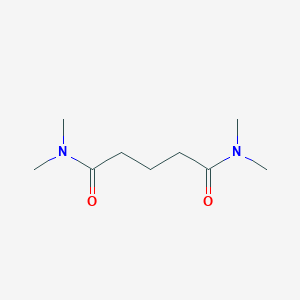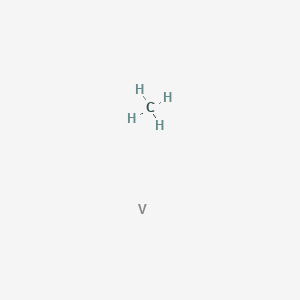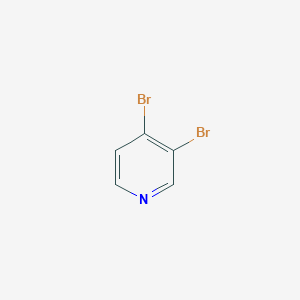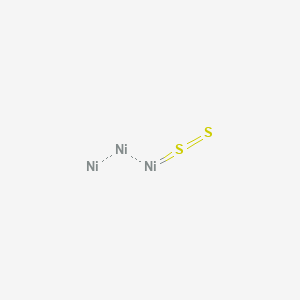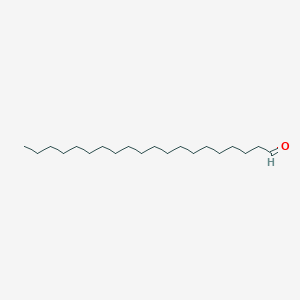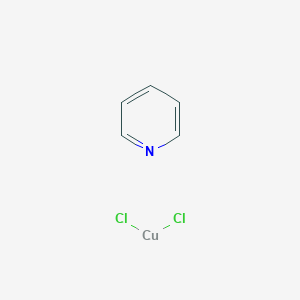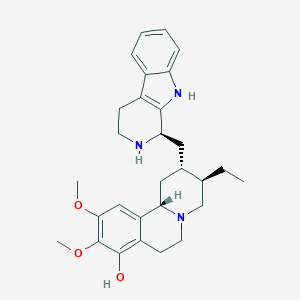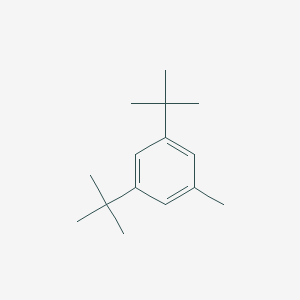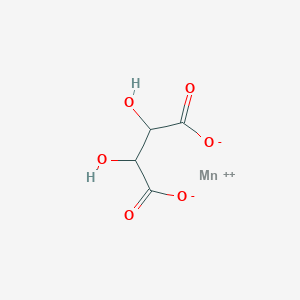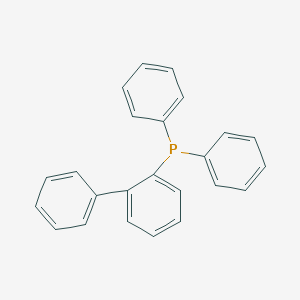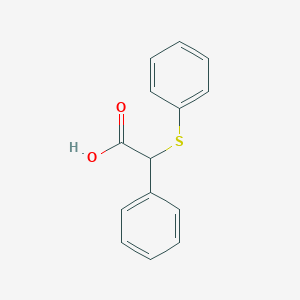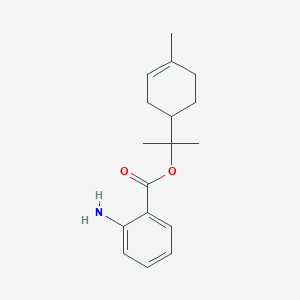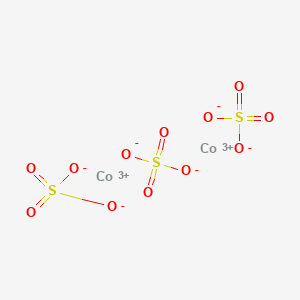
Cobaltic sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltic sulfate, also known as cobalt(III) sulfate, is an inorganic compound with the chemical formula Co2(SO4)3. It is a red-brown crystalline solid that is highly soluble in water. Cobaltic sulfate is primarily used in scientific research applications, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
Cobaltic sulfate acts as a catalyst in various chemical reactions. It can also form complexes with organic compounds, which can affect their chemical and physical properties. Cobaltic sulfate can also interact with enzymes and other biological molecules, affecting their activity and function.
Biochemical and Physiological Effects:
Cobaltic sulfate has been shown to have various biochemical and physiological effects. It can affect the activity of enzymes and other biological molecules, leading to changes in metabolic pathways and cellular processes. Cobaltic sulfate has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Cobaltic sulfate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also highly soluble in water, making it easy to prepare solutions of known concentrations. However, Cobaltic sulfateic sulfate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Cobaltic sulfateic sulfate. One area of interest is the development of new Cobaltic sulfate complexes for use as catalysts in organic reactions. Another area of interest is the study of the antioxidant properties of Cobaltic sulfateic sulfate and its potential use in the treatment of oxidative stress-related diseases. Additionally, the interaction of Cobaltic sulfateic sulfate with enzymes and other biological molecules is an area of research that holds promise for the development of new drugs and therapies.
Méthodes De Synthèse
Cobaltic sulfate can be synthesized by reacting Cobaltic sulfate(II) sulfate with sodium periodate in the presence of sulfuric acid. The reaction produces Cobaltic sulfateic sulfate and sodium sulfate as byproducts. The reaction is as follows:
CoSO4 + NaIO4 + H2SO4 → Co2(SO4)3 + Na2SO4 + H2O + I2
Applications De Recherche Scientifique
Cobaltic sulfate is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. It is also used as a reagent in the determination of alkaloids and other organic compounds. Cobaltic sulfate is used in the synthesis of Cobaltic sulfate complexes, which are used as catalysts in organic reactions.
Propriétés
Numéro CAS |
13478-09-6 |
|---|---|
Nom du produit |
Cobaltic sulfate |
Formule moléculaire |
Co2O12S3 |
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
cobalt(3+);trisulfate |
InChI |
InChI=1S/2Co.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
Clé InChI |
OOMOMODKLPLOKW-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+3].[Co+3] |
Autres numéros CAS |
13478-09-6 |
Synonymes |
dicobalt tris(sulphate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



